1,10-Decadiyl Bismethanethiosulfonate
Overview
Description
The field of organic synthesis often explores the creation and manipulation of complex molecules like "1,10-Decadiyl Bismethanethiosulfonate." Such compounds can have a variety of applications in materials science, pharmacology, and as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
Synthetic approaches to complex molecules often involve multi-step reactions, starting from simpler precursors. For instance, the synthesis of cyclic bis(1,3-butadiynes) with sulfur centers involves Glaser coupling and a four-component cyclization, indicating a method that could potentially be adapted for the synthesis of related compounds with specific functional groups such as bismethanethiosulfonate units (Werz, Gleiter, & Rominger, 2004).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and spectroscopic methods, provides insights into the arrangement of atoms within a molecule. For example, the crystal structure of bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide revealed axial chirality, a feature that could be relevant when analyzing the molecular structure of "1,10-Decadiyl Bismethanethiosulfonate" (Doan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving compounds with specific functional groups, such as bismethanethiosulfonate, can include additions, cyclizations, and rearrangements. The reactivity and interaction with various reagents can illuminate the compound's chemical behavior and potential applications.
Physical Properties Analysis
Physical properties like melting point, solubility, and phase transitions provide essential information for handling and application in various fields. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are among the techniques used to characterize these properties.
Chemical Properties Analysis
The chemical properties of a compound, including reactivity, stability, and electronic characteristics, are pivotal. Electrochemical methods, such as cyclic voltammetry, can elucidate redox behavior, a crucial aspect for materials intended for electronic applications (Godbert et al., 2001).
properties
IUPAC Name |
1,10-bis(methylsulfonylsulfanyl)decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4S4/c1-19(13,14)17-11-9-7-5-3-4-6-8-10-12-18-20(2,15)16/h3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANCBNNGOYOQGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCCCCCCSS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O4S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337545 | |
Record name | 1,10-Decadiyl Bismethanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Decadiyl Bismethanethiosulfonate | |
CAS RN |
56-02-0 | |
Record name | 1,10-Decadiyl Bismethanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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